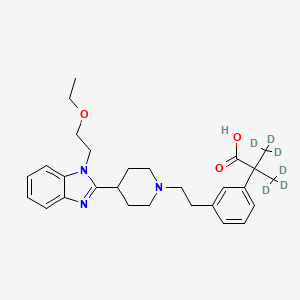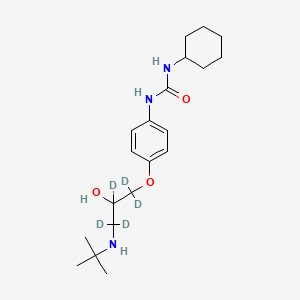
rac Talinolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-Talinolol-d5 (R-T-d5) is a synthetic, non-steroidal, non-selective β-adrenergic receptor agonist (βAR) with a high affinity for the β1-adrenergic receptor (β1AR). It is a derivative of the popular drug talinolol, which is used in the treatment of hypertension and angina pectoris. R-T-d5 has been developed as an experimental tool to study the physiological and biochemical effects of βAR stimulation in vitro and in vivo.
Mechanism of Action
Rac Talinolol-d5 binds to β1ARs on the cell surface, causing a conformational change in the receptor that activates G proteins. This activates a signal transduction cascade, leading to the activation of downstream effectors and the production of second messengers, such as cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates the expression of genes involved in cellular metabolism.
Biochemical and Physiological Effects
rac Talinolol-d5 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that rac Talinolol-d5 can stimulate the production of cAMP, leading to the activation of PKA and the regulation of gene expression. In vivo studies have shown that rac Talinolol-d5 can increase heart rate, blood pressure, and contractility, as well as reduce peripheral vascular resistance.
Advantages and Limitations for Lab Experiments
Rac Talinolol-d5 has several advantages for laboratory experiments. It is a highly selective β1AR agonist, making it ideal for studying the effects of β1AR stimulation. It is also non-toxic and has a long half-life, making it suitable for long-term experiments. However, rac Talinolol-d5 is not suitable for studying the effects of β2AR stimulation, as it has a low affinity for this receptor.
Future Directions
There are several potential future directions for rac Talinolol-d5. It could be used to study the effects of βAR stimulation on cardiovascular diseases, such as hypertension and angina pectoris. It could also be used to study the effects of βAR stimulation on metabolic diseases, such as obesity and diabetes. Additionally, it could be used to study the effects of βAR stimulation on neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to study the effects of βAR stimulation on the immune system, such as in the treatment of autoimmune diseases.
Synthesis Methods
Rac Talinolol-d5 is synthesized from talinolol through a two-step process. In the first step, talinolol is reacted with chlorine gas in a solution of ethanol and water to form a chlorinated talinolol. In the second step, the chlorinated talinolol is treated with sodium borohydride to reduce the chlorine atom to a deuterium atom, forming rac Talinolol-d5.
Scientific Research Applications
Rac Talinolol-d5 is used as an experimental tool in a range of scientific research applications. It is used to study the effects of βAR stimulation on physiological and biochemical processes in vitro and in vivo. It is also used to study the effects of βAR stimulation on signal transduction pathways, gene expression, and cellular metabolism.
properties
IUPAC Name |
1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-BZLWXWEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Talinolol-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

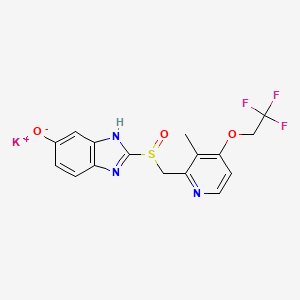
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
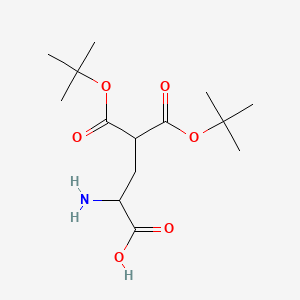


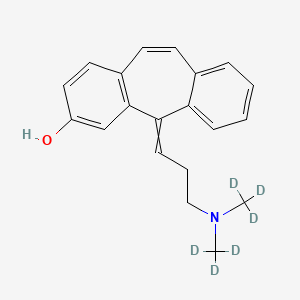
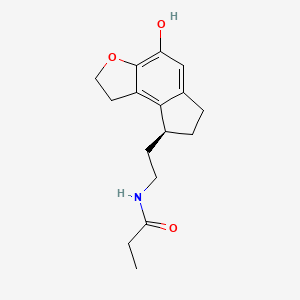
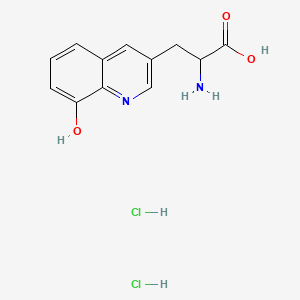
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
